molecular formula C12H20N4 B1438831 5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine CAS No. 1002317-13-6

5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine

Cat. No.: B1438831
CAS No.: 1002317-13-6
M. Wt: 220.31 g/mol
InChI Key: YWYMTHVANRCKHF-UHFFFAOYSA-N
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Description

5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine ( 1002317-13-6) is an organic compound with the molecular formula C12H20N4 and a molecular weight of 220.31 g/mol . This chemical is supplied as a powder and should be stored at room temperature . It features a piperidine ring substituted with a dimethylamino group at the 4-position, linked to a 2-aminopyridine ring, a structure common in pharmaceuticals and life science research. As a building block in medicinal chemistry, this compound's structure suggests potential for developing biologically active molecules. Substituted piperidines and aminopyridines are frequently explored in drug discovery for their potential to interact with various enzymatic targets and receptors . Researchers value this compound for synthesizing novel chemical entities and exploring structure-activity relationships. Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. This compound has associated hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-15(2)10-5-7-16(8-6-10)11-3-4-12(13)14-9-11/h3-4,9-10H,5-8H2,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYMTHVANRCKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002317-13-6
Record name 5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-amine
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Preparation Methods

Nucleophilic Substitution on 5-Halopyridin-2-amine

A common approach involves reacting 5-chloropyridin-2-amine with 4-(dimethylamino)piperidine under basic or heated conditions to displace the chlorine atom, forming the C-N bond at the 5-position.

Step Reagents/Conditions Outcome
1 5-chloropyridin-2-amine + 4-(dimethylamino)piperidine Nucleophilic substitution at 5-position
2 Heating in polar aprotic solvent (e.g., DMF) with base Formation of this compound

This method benefits from the availability of starting materials and straightforward reaction conditions but may require careful control to avoid side reactions.

Reductive Amination and Cyclization

Reductive amination strategies involve the condensation of 5-aminopyridine-2-carboxaldehyde with 4-(dimethylamino)piperidine or its precursors, followed by reduction to form the target amine.

Step Reagents/Conditions Outcome
1 5-aminopyridine-2-carboxaldehyde + 4-(dimethylamino)piperidine Imine intermediate formation
2 Reduction (e.g., NaBH4 or catalytic hydrogenation) Formation of this compound

This method allows stereoselective control and high yields under mild conditions.

Metal-Catalyzed Cross-Coupling

Although less common for this specific compound, Suzuki or Buchwald-Hartwig amination reactions can be used to couple piperidine derivatives with halogenated pyridin-2-amines, often requiring protective groups on amines and optimized catalysts.

Step Reagents/Conditions Outcome
1 5-halopyridin-2-amine + 4-(dimethylamino)piperidine boronate or amine Pd-catalyzed C-N coupling
2 Base (e.g., K3PO4), solvent (e.g., dioxane/H2O), heat Formation of target compound

Research Findings and Yields

  • Nucleophilic substitution methods generally afford moderate to high yields (50–80%) with good purity when optimized.
  • Reductive amination provides stereoselective access and can be tuned for enantioselectivity.
  • Metal-catalyzed couplings require careful ligand and catalyst selection to avoid deactivation by amine groups but can be effective for complex substitutions.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations Typical Yield Range
Nucleophilic Aromatic Substitution Halide displacement by piperidine amine Simple, direct Requires activated halide, possible side reactions 50–80%
Reductive Amination Imine formation + reduction Stereoselective, mild conditions Requires aldehyde precursor 60–90%
Metal-Catalyzed Cross-Coupling Pd-catalyzed C-N bond formation Versatile, broad substrate scope Sensitive to amine groups, needs protection 40–75%

Chemical Reactions Analysis

Types of Reactions

5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

Drug Development

5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine has been explored as a lead compound in drug discovery programs targeting various diseases. Its structural features make it a candidate for developing inhibitors against specific enzymes and receptors involved in pathological processes.

  • Case Study: Anticancer Activity
    A study investigated the compound's efficacy against cancer cell lines. It was found to inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The results indicated a potential role in developing anticancer therapies .

Neuropharmacology

The compound exhibits properties that may influence neurotransmitter systems, particularly those related to mood and cognition. Its ability to cross the blood-brain barrier makes it a candidate for research into treatments for neurological disorders.

  • Case Study: Antidepressant Effects
    Research conducted on animal models demonstrated that administration of this compound resulted in significant antidepressant-like effects, suggesting its potential use in treating depression .

Cell Culture Applications

This compound has been employed as a non-ionic organic buffering agent in cell culture systems, maintaining pH levels conducive to cellular activities. Its buffering capacity supports various biological assays and experiments where pH stability is crucial .

Molecular Biology

In molecular biology applications, this compound has been used to enhance the solubility of nucleic acids and proteins, facilitating their study and manipulation in laboratory settings.

Toxicological Studies

Understanding the safety profile of this compound is essential for its application in research and potential therapeutic use. Toxicological assessments have indicated that while the compound shows promising biological activity, it also presents certain hazards that must be managed.

Hazard TypeDescription
Acute ToxicityMay cause harmful effects if ingested or inhaled .
Skin IrritationContact may result in irritation; appropriate safety measures are recommended .
Environmental ImpactPrecautions should be taken to prevent release into the environment .

Mechanism of Action

The mechanism of action of 5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

The compound’s structural analogs differ in the heterocyclic core, substituent groups, and amine moieties, significantly influencing their physicochemical and pharmacological profiles. Key examples include:

Table 1: Molecular Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Route Reference
5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine C₁₂H₂₁N₅ 220.32 4-(Dimethylamino)piperidine Pd-catalyzed coupling
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine C₈H₁₄N₆ 194.21 4-Methylpiperazine Buchwald-Hartwig amination
N-(Piperidin-1-yl)-5-(trifluoromethyl)pyridin-2-amine C₁₁H₁₄F₃N₃ 245.24 Trifluoromethyl group on pyridine Unspecified (commercial product)
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine C₁₂H₂₁N₅ 235.33 Ethylpiperazine-methyl linker Multi-step alkylation
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₆N₄ 192.26 Piperidine, methyl group on pyrimidine Crystallization from ethanol

Substituent Effects on Bioactivity (Theoretical Insights)

  • Piperazine vs.
  • Trifluoromethyl Groups : The electron-withdrawing trifluoromethyl group in N-(Piperidin-1-yl)-5-(trifluoromethyl)pyridin-2-amine may increase metabolic stability and binding affinity to hydrophobic targets .
  • Methyl vs. Ethylpiperazine: Ethylpiperazine derivatives (e.g., 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine) could modulate receptor selectivity due to increased steric bulk compared to methyl or dimethylamino groups .

Structural Diversity in Related Compounds

  • Pyrimidine vs. Pyridine Cores : Pyrimidine-based analogs (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) may engage in different hydrogen-bonding interactions compared to pyridine derivatives, affecting target binding .
  • Multi-cyclic Systems: Compounds like 4-(3-chloro-5-isopropyl-1H-pyrazol-4-yl)-N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]pyrimidin-2-amine (CAS: 1256963-02-6) demonstrate the incorporation of pyrazole and pyrimidine rings, expanding structural complexity for niche applications .

Biological Activity

5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs) , particularly CDK4 and CDK6. These kinases are crucial for cell cycle regulation and are often overexpressed in various cancers. By inhibiting these kinases, the compound can effectively disrupt the cell cycle, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Key Mechanisms:

  • Inhibition of CDK4/6 : This leads to cell cycle arrest at the G1 phase, preventing progression to the S phase where DNA replication occurs.
  • Impact on Apoptotic Pathways : The compound may enhance apoptotic signaling pathways, contributing to cancer cell death.

Research Findings

Recent studies have highlighted the biological activity of this compound through various assays and experimental models.

Cytotoxicity Assays

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, are critical for assessing potency.

Cell Line IC50 (µM) Reference
MV4-11 (AML)<0.5
MCF7 (Breast Cancer)<1.0
HCT116 (Colorectal)<0.5

In Vivo Studies

In vivo studies using mouse models have demonstrated that treatment with this compound results in significant tumor regression in xenograft models of human cancers. The compound's ability to penetrate tissues and reach therapeutic concentrations has been confirmed through pharmacokinetic studies.

Case Studies

Several case studies illustrate the therapeutic potential of the compound:

  • Acute Myeloid Leukemia (AML) : A study showed that treatment with the compound led to a marked reduction in tumor size and improved survival rates in mice bearing MV4-11 xenografts.
  • Breast Cancer : In MCF7 cell lines, the compound exhibited potent anti-proliferative effects, suggesting its potential as a treatment option for hormone receptor-positive breast cancer.
  • Colorectal Cancer : The compound demonstrated efficacy against HCT116 cells, indicating its broader applicability across different cancer types.

Q & A

Q. Purity Assessment :

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to detect impurities ≤0.5% .

How do structural modifications at the piperidine or pyridine moieties affect biological activity?

Advanced Research Question
SAR Strategies :

  • Piperidine Modifications : Replacing dimethylamino with acetyl or hydroxyl groups alters lipophilicity and target binding. For example, bulkier groups reduce membrane permeability .
  • Pyridine Substituents : Electron-withdrawing groups (e.g., Cl) at the 5-position enhance interactions with hydrophobic enzyme pockets, as seen in methionine aminopeptidase inhibitors .

Q. Experimental Design :

  • Analog Synthesis : Prepare derivatives via Method B () with varied substituents.
  • Activity Testing : Use enzyme inhibition assays (e.g., IC₅₀ measurements) and molecular docking to correlate structure with function .

How can researchers resolve discrepancies in reported biological activities across studies?

Data Contradiction Analysis
Potential Causes :

  • Assay Variability : Differences in buffer pH (e.g., Tris vs. HEPES) or incubation time may skew IC₅₀ values .
  • Compound Stability : Hydrolytic degradation under acidic conditions (e.g., gastric pH) can reduce observed activity .

Q. Resolution Strategies :

  • Standardized Protocols : Adopt consistent assay conditions (e.g., 37°C, pH 7.4) and validate purity via HPLC .
  • Control Experiments : Include reference inhibitors (e.g., bestatin for aminopeptidase studies) to calibrate activity measurements .

What strategies optimize catalytic systems in cross-coupling reactions for derivatives?

Advanced Research Question
Catalyst Optimization :

  • Ligand Effects : Bulky ligands (e.g., PPh₃) stabilize Pd(0) intermediates, improving turnover in Suzuki-Miyaura couplings .
  • Solvent Screening : Polar aprotic solvents (DMF, DME) enhance Pd solubility, while H₂O co-solvents accelerate oxidative addition .

Case Study : A 10 mol% Pd(PPh₃)₄ system achieved 85% yield for 5-chloropyridin-2-amine coupling, but reducing catalyst to 5 mol% required longer reaction times (3 h) .

How to assess purity and stability under varying storage conditions?

Basic Research Question
Stability Protocols :

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >150°C for anhydrous forms) .
  • Hygroscopicity : Store at -20°C under argon to prevent moisture absorption, which can hydrolyze dimethylamino groups .

Q. Purity Monitoring :

  • Periodic HPLC : Compare retention times with freshly synthesized batches to detect degradation (e.g., oxidized byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine
Reactant of Route 2
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5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.